

An In-depth Technical Guide to Methyl 2-(2,4-dihydroxyphenyl)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-(2,4-dihydroxyphenyl)acetate
Cat. No.:	B161275

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester naturally occurring in the seeds of *Nigella damascena*.^[1] This compound has garnered interest for its selective phytotoxic effects, suggesting its potential as a natural herbicide. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and known biological activities. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also outlines general methodologies for its synthesis and analysis, and proposes a putative mechanism for its phytotoxic action based on established principles of allelopathy.

Molecular Structure and Identification

Methyl 2-(2,4-dihydroxyphenyl)acetate possesses a core structure of a phenylacetate group substituted with two hydroxyl groups at positions 2 and 4 of the phenyl ring.

Chemical Structure:

Caption: Molecular structure of **Methyl 2-(2,4-dihydroxyphenyl)acetate**.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	methyl 2-(2,4-dihydroxyphenyl)acetate
CAS Number	67828-42-6
Molecular Formula	C ₉ H ₁₀ O ₄
Molecular Weight	182.17 g/mol
Appearance	Off-white to gray solid

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Methyl 2-(2,4-dihydroxyphenyl)acetate** are not widely available. The following table summarizes the known information.

Table 2: Physicochemical Data

Property	Value	Source
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	100 mg/mL in DMSO (requires sonication)	[1]
pKa	Data not available	-

Spectroscopic Data

While a certificate of analysis from a commercial supplier indicates that the ¹H NMR and mass spectra are "consistent with structure," the detailed spectral data is not publicly available.[\[2\]](#) This section provides predicted spectral characteristics based on the compound's structure.

3.1. ¹H NMR Spectroscopy (Predicted)

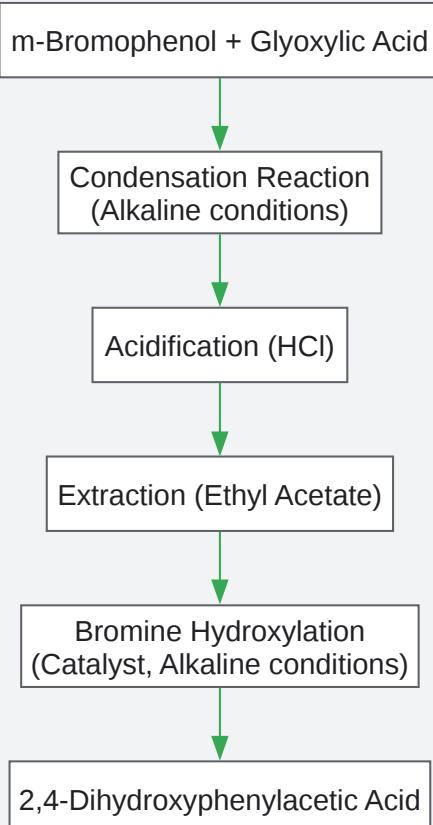
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetate group, and the methyl protons of the ester. The chemical shifts of the aromatic protons will be influenced by the electron-donating hydroxyl groups and the electron-withdrawing acetyl group.

3.2. ^{13}C NMR Spectroscopy (Predicted)

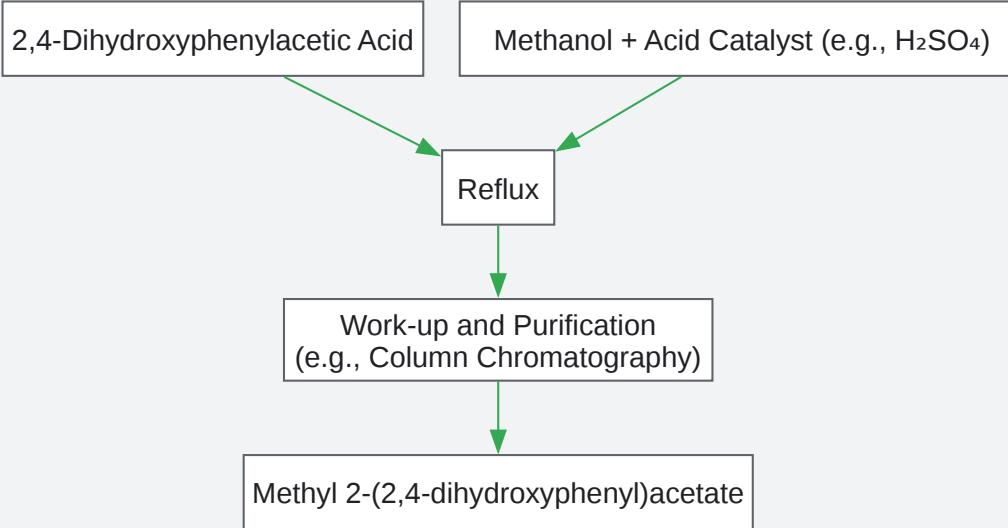
The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will be characteristic of the aromatic carbons, the carbonyl carbon of the ester, the methylene carbon, and the methoxy carbon.

3.3. Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M^+) at m/z 182. The fragmentation pattern would likely involve the loss of the methoxy group ($-\text{OCH}_3$), the carbomethoxy group ($-\text{COOCH}_3$), and potentially fragmentation of the aromatic ring.


Experimental Protocols

4.1. Synthesis


A detailed experimental protocol for the synthesis of **Methyl 2-(2,4-dihydroxyphenyl)acetate** is not readily found in the literature. However, a plausible synthetic route can be devised based on the synthesis of its parent acid, 2,4-dihydroxyphenylacetic acid.

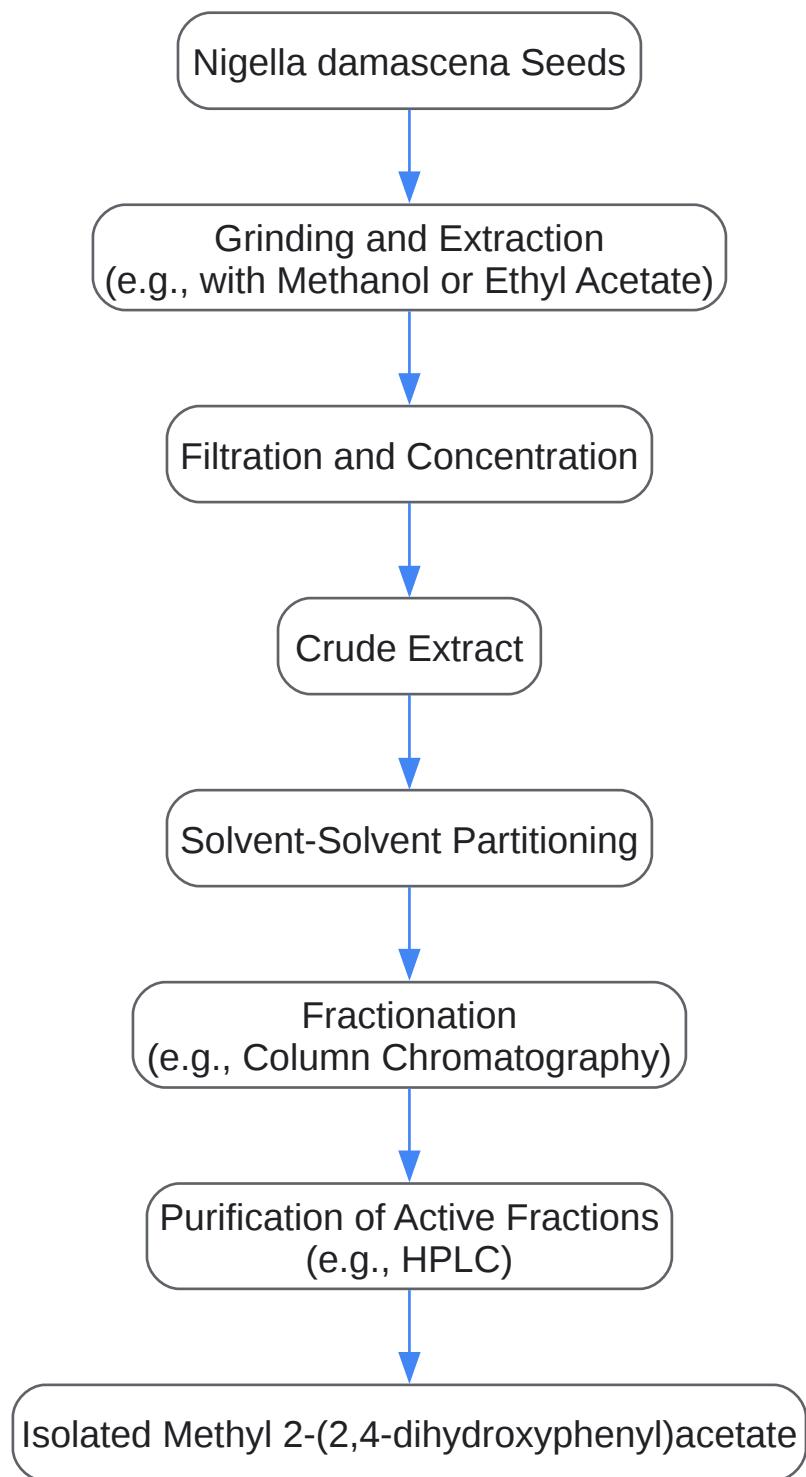
Workflow for the Proposed Synthesis:

Step 1: Synthesis of 2,4-Dihydroxyphenylacetic Acid

Step 2: Esterification

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **Methyl 2-(2,4-dihydroxyphenyl)acetate**.


Protocol:

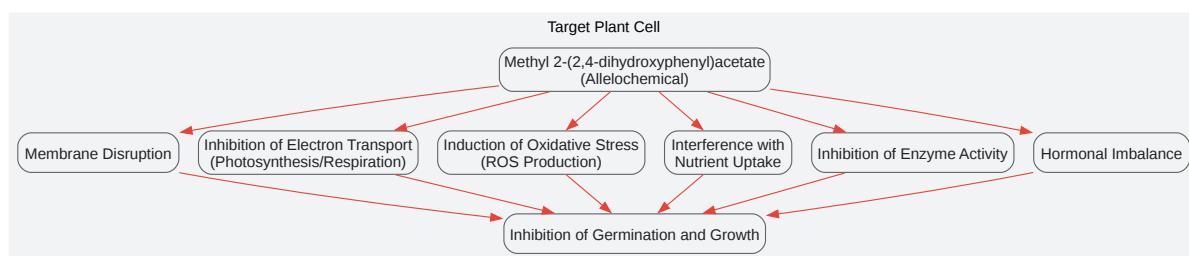
- Step 1: Synthesis of 2,4-Dihydroxyphenylacetic Acid: This step is based on a patented method.[3]
 - A condensation reaction is carried out between m-bromophenol and glyoxylic acid in an alkaline solution.
 - The reaction mixture is acidified with concentrated hydrochloric acid.
 - The product, 2-bromo-4-hydroxymandelic acid, is extracted with ethyl acetate.
 - The intermediate undergoes bromine hydroxylation in the presence of a catalyst (e.g., copper salts) under alkaline conditions to yield 2,4-dihydroxyphenylacetic acid.[3]
- Step 2: Fischer Esterification:
 - 2,4-dihydroxyphenylacetic acid is dissolved in an excess of methanol.
 - A catalytic amount of a strong acid, such as sulfuric acid, is added.
 - The mixture is refluxed until the reaction is complete (monitored by TLC).
 - The excess methanol is removed under reduced pressure.
 - The residue is neutralized and extracted with an organic solvent.
 - The final product is purified by column chromatography.

4.2. Isolation from *Nigella damascena*

While it is known that **Methyl 2-(2,4-dihydroxyphenyl)acetate** is isolated from *Nigella damascena* seeds, a specific, detailed protocol is not available in the searched literature. A general procedure for the isolation of natural products from plant material would involve the following steps:

General Isolation Workflow:

[Click to download full resolution via product page](#)


Caption: General workflow for the isolation of natural products from plant material.

Biological Activity and Mechanism of Action

Methyl 2-(2,4-dihydroxyphenyl)acetate is reported to have selective phytotoxic effects.[\[1\]](#)

This suggests it acts as an allelochemical, a compound released by a plant that affects the growth of other plants. The precise molecular mechanism of this phytotoxicity has not been elucidated for this specific compound. However, the general mechanisms of phytotoxic allelochemicals can be illustrated.

Putative Signaling Pathway for Phytotoxicity:

[Click to download full resolution via product page](#)

Caption: Generalized signaling pathways for phytotoxic allelochemicals.

The phytotoxic activity of this compound could be attributed to one or more of the following mechanisms:

- Disruption of cell membranes: Affecting membrane permeability and integrity.
- Inhibition of photosynthesis and respiration: By interfering with the electron transport chain.
- Generation of reactive oxygen species (ROS): Leading to oxidative stress and cellular damage.
- Inhibition of nutrient uptake: By affecting ion channels and transporters.

- Enzyme inhibition: Targeting key enzymes involved in metabolic pathways.
- Disruption of hormonal balance: Affecting the synthesis or signaling of plant hormones.

Further research is required to determine the specific molecular targets and signaling pathways affected by **Methyl 2-(2,4-dihydroxyphenyl)acetate** in susceptible plant species.

Conclusion

Methyl 2-(2,4-dihydroxyphenyl)acetate is a natural product with potential applications in agriculture as a bioherbicide. While its basic chemical identity is established, there is a notable lack of comprehensive, publicly available data regarding its detailed physicochemical properties, spectroscopic characterization, and specific mechanism of action. The information and proposed methodologies presented in this guide are intended to serve as a foundation for researchers and scientists to further investigate this promising compound and unlock its full potential in drug development and other scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Nigella damascena L. essential oil and its main constituents, damascenine and β -elemene modulate inflammatory response of human neutrophils ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-(2,4-dihydroxyphenyl)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b161275#methyl-2-\(2,4-dihydroxyphenyl\)acetate-molecular-structure](https://www.benchchem.com/product/b161275#methyl-2-(2,4-dihydroxyphenyl)acetate-molecular-structure)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com